propionyl-neuropeptide Y

Neuropeptide Y receptor Radioligand binding Saturation binding

Propionyl-neuropeptide Y (propionyl-NPY, CAS 114453-28-0) is a tritiated, N-terminally propionylated derivative of the 36-amino-acid neuromodulator neuropeptide Y (NPY). This compound serves as a high-affinity, biologically active radioligand for the NPY receptor family (Y1, Y2, Y4, Y5) and has been continuously referenced in radioligand binding and autoradiographic studies since its introduction in the late 1980s.

Molecular Formula C7H11N3O2
Molecular Weight 0
CAS No. 114453-28-0
Cat. No. B1168575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropionyl-neuropeptide Y
CAS114453-28-0
Synonymspropionyl-neuropeptide Y
Molecular FormulaC7H11N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionyl-Neuropeptide Y (CAS 114453-28-0): Core Identity and Procurement-Relevant Classification


Propionyl-neuropeptide Y (propionyl-NPY, CAS 114453-28-0) is a tritiated, N-terminally propionylated derivative of the 36-amino-acid neuromodulator neuropeptide Y (NPY). This compound serves as a high-affinity, biologically active radioligand for the NPY receptor family (Y1, Y2, Y4, Y5) and has been continuously referenced in radioligand binding and autoradiographic studies since its introduction in the late 1980s [1]. Unlike unlabeled NPY or alternative iodinated tracers, [3H]propionyl-NPY combines the practical advantages of a tritium label (long half-life, lower radiological hazard, suitability for repeated freeze-thaw cycles) with a labeling strategy that preserves the full agonist pharmacology of native NPY [2].

Why Generic NPY or PYY Cannot Replace Propionyl-NPY in Standardized Receptor Pharmacoprofiling


NPY receptor subtypes exhibit overlapping yet pharmacologically distinct binding profiles, and the choice of radioligand dictates the observed affinity rank order in competition assays [1]. Unlabeled NPY cannot be used in radioactive binding assays, while 125I-Bolton-Hunter-NPY introduces a bulky iodinated Bolton-Hunter moiety at lysine residues that alters receptor subtype kinetics and yields significantly different apparent Kd values (e.g., 0.96 nM for 125I-BH-NPY vs. 0.035–0.3 nM for [3H]propionyl-NPY in brain membranes) [2]. Furthermore, peptide YY (PYY)-based tracers such as [3H]propionyl-PYY exhibit a marked preference for Y2 receptors, rendering them unsuitable for pan-receptor profiling [3]. These properties mean that substitution with a generic NPY analog, unlabeled peptide, or subtype-biased radioligand directly compromises assay comparability, signal-to-noise ratio, and the ability to discriminate between receptor subtypes.

Quantitative Evidence for Propionyl-NPY (CAS 114453-28-0): Comparative Binding, Functional, and Practical Differentiation


Sub-Nanomolar Broad-Spectrum Affinity vs. 125I-Bolton-Hunter-NPY and Subtype-Selective Tracers

[3H]Propionyl-NPY binds with a Kd of 0.035 nM to a single class of receptors in both rat and human frontal cortical membranes, representing a 27-fold higher apparent affinity compared to 125I-Bolton-Hunter-NPY (Kd = 0.96 nM in rat brain molecular layer). This high affinity is preserved across species and brain regions, with reported Kd values of 0.3 nM in rat frontal cortex/hippocampus and 0.7 nM in calf frontal cortex [1]. In recombinant systems, affinities range from 0.53–0.64 nM at Y2 receptors (CHP-234 and MHH-NB-11 cells) to 1.7–2.4 nM at Y5 receptors (transiently and stably transfected HEC-1B cells) [2][3]. Unlike the Y2-selective tracer [3H]propionyl-PYY, which exhibits minimal binding to Y1 and Y5 receptors, [3H]propionyl-NPY retains nanomolar affinity across Y1, Y2, and Y5 subtypes, making it uniquely suitable for pan-receptor profiling [4].

Neuropeptide Y receptor Radioligand binding Saturation binding Receptor affinity

Retention of Full Agonist Biological Activity: Functional Validation vs. Iodinated Tracers and PYY-Based Probes

[3H]Propionyl-NPY is not merely a passive binding probe; it retains full biological activity as demonstrated by its ability to inhibit electrically stimulated contractions of the rat vas deferens with a potency rank order that correlates with its binding displacement profile in brain membranes [1]. In recombinant HEC-1B cells stably expressing the human Y5 receptor, 10 nM pNPY (the porcine NPY analogue of propionyl-NPY) inhibited forskolin-stimulated cAMP synthesis by 75%, and this effect was partially antagonized by a selective Y5 antagonist, confirming functional coupling through the endogenous Gi/adenylyl cyclase pathway [2]. By contrast, 125I-Bolton-Hunter-NPY exhibits altered functional pharmacology due to steric hindrance from the bulky Bolton-Hunter group, and the Y2-selective tracer [3H]propionyl-PYY does not activate Y1 or Y5 receptor-mediated signaling cascades [3].

Functional pharmacology Vas deferens contraction cAMP inhibition Structure-activity relationship

Tritium Label Practical Superiority Over 125I-Based NPY Tracers for Longitudinal and High-Throughput Studies

The tritium (3H) label on propionyl-NPY offers a physical half-life of 12.3 years compared to 59.4 days for 125I, eliminating the need for frequent re-synthesis and enabling multi-year study continuity with a single production batch [1]. This extended shelf-life is critical for GLP-compliant receptor occupancy assays and multi-site clinical trials where lot-to-lot consistency is mandated. The lower energy of tritium beta emission (Emax = 18.6 keV vs. 35.5 keV gamma for 125I) yields superior spatial resolution in autoradiographic studies (theoretical resolution ~1 µm vs. ~10–20 µm for 125I), allowing precise anatomical mapping of NPY receptor distribution in brain slices [2]. In practice, [3H]propionyl-NPY has been applied across diverse tissue types including rat brain, rabbit aorta, calf frontal cortex, bovine adrenal medulla, and porcine aortic smooth muscle, demonstrating broad experimental utility that 125I-BH-NPY and [125I]PYY do not match in terms of combined resolution, stability, and multi-tissue validation [3].

Radioligand stability Tritium vs. iodine-125 High-throughput screening Autoradiography

Validated Specificity Across Multiple Species and Tissue Types vs. Narrowly Validated Competitor Tracers

[3H]Propionyl-NPY has been independently validated for specific, saturable binding in at least seven distinct biological systems: rat frontal cortex (Kd = 0.035–0.3 nM), human frontal cortex (Kd = 0.035 nM), calf frontal cortex (Kd = 0.7 nM, Bmax = 434 fmol/mg), calf hippocampus (Kd = 0.7 nM, Bmax = 267 fmol/mg), rabbit aortic membranes (Kd = 1.1 nM), bovine adrenal medulla (Kd = 0.32 nM, Bmax = 63 fmol/mg), and recombinant human Y2- and Y5-expressing cell lines (Kd = 0.53–2.4 nM) [1][2][3]. This breadth of cross-species and cross-tissue validation is unmatched by any single alternative NPY radioligand. 125I-BH-NPY shows significant affinity variation across brain regions (Kd = 0.1–0.96 nM) and has not been validated in vascular tissues, while [3H]propionyl-PYY is restricted to Y2-expressing systems [4]. The demonstrated heterogeneity in NPY receptor populations—revealed through differential displacement potencies between aorta and brain using [3H]propionyl-NPY—underscores the necessity of a validated pan-receptor probe [1].

Species cross-reactivity Tissue distribution Receptor autoradiography NPY receptor heterogeneity

Optimal Procurement Scenarios for Propionyl-NPY (CAS 114453-28-0): Evidence-Driven Application Selection


Pan-Receptor Pharmacological Profiling of Novel NPY Agonists and Antagonists

When screening compound libraries for activity at NPY Y1, Y2, and Y5 receptors, [3H]propionyl-NPY serves as the single competitive radioligand capable of detecting hits across all three subtypes simultaneously. Its Kd values of 0.53–0.64 nM at Y2 (CHP-234/MHH-NB-11 cells) and 1.7–2.4 nM at Y5 (HEC-1B cells) ensure adequate assay window for Ki determination at each subtype [1][2]. The preserved agonist activity enables immediate functional follow-up in the same cell lines using forskolin-stimulated cAMP inhibition assays, where 10 nM pNPY produces 75% signal suppression at Y5 receptors [2].

Quantitative Receptor Autoradiography for CNS Target Engagement and Occupancy Studies

The sub-nanomolar affinity (Kd = 0.035–0.3 nM in brain membranes) and tritium label of propionyl-NPY enable high-resolution autoradiographic mapping of NPY receptor distribution in rodent, bovine, and human postmortem brain tissue [3][4]. The 12.3-year half-life allows longitudinal occupancy studies where the same radioligand lot can be used across multi-year programs without revalidation [3]. This application is impossible with the 59.4-day half-life of 125I-BH-NPY.

Heterologous Expression System Characterization and Stable Cell Line Quality Control

For laboratories developing or maintaining recombinant NPY receptor-expressing cell lines, [3H]propionyl-NPY provides a standardized probe for routine quality control. The compound has been explicitly used to characterize Y5 expression in transiently and stably transfected HEC-1B cells (showing 1.7×10⁵ and 1×10⁶ binding sites/cell, respectively) and to confirm exclusive Y2 expression in CHP-234 and MHH-NB-11 neuroblastoma lines [1][2]. The ability to detect shifts in Bmax and Kd across passages enables detection of receptor downregulation or clonal drift.

Peripheral NPY Receptor Pharmacology in Cardiovascular and Endocrine Tissues

Unlike [3H]propionyl-PYY, which is restricted to Y2 systems, [3H]propionyl-NPY binds specifically and saturably to vascular NPY receptors in rabbit aorta (Kd = 1.1 nM) and porcine aortic smooth muscle, correlating with functional vasoconstriction and catecholamine release inhibition in bovine adrenal chromaffin cells (Kd = 0.32 nM, Bmax = 63 fmol/mg) [5]. This makes it the only validated tritiated NPY radioligand suitable for integrated central and peripheral target engagement studies.

Quote Request

Request a Quote for propionyl-neuropeptide Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.